N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

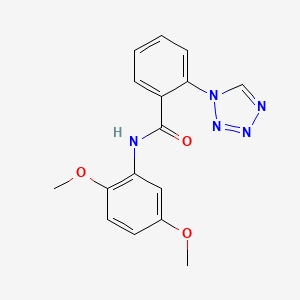

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a 2,5-dimethoxyphenyl substituent and a tetrazole ring at the ortho position of the benzamide backbone. The methoxy groups on the phenyl ring act as electron-donating substituents, which may enhance electronic interactions in biological systems.

Properties

Molecular Formula |

C16H15N5O3 |

|---|---|

Molecular Weight |

325.32 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H15N5O3/c1-23-11-7-8-15(24-2)13(9-11)18-16(22)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |

InChI Key |

BYLPTZOMWLUGMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Direct Amide Coupling Approach

Procedure :

-

Activation of 2-(1H-Tetrazol-1-yl)benzoic Acid :

-

The carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acyl chloride.

-

Alternative : Carbodiimide-mediated activation using EDCl/HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) at room temperature.

-

-

Coupling with 2,5-Dimethoxyaniline :

Yield : 60–72% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Critical Parameters :

-

Excess aniline (1.2 eq) ensures complete conversion of the acyl chloride.

-

Moisture-free conditions prevent hydrolysis of the acyl chloride.

Tetrazole Ring Construction via Cycloaddition

Procedure :

-

Synthesis of 2-Cyanobenzamide Intermediate :

-

Tetrazole Formation :

Yield : 45–58% after recrystallization from ethanol/water.

Advantages :

-

Avoids handling unstable tetrazole intermediates.

-

Compatible with microwave-assisted synthesis for reduced reaction times.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Challenges and Mitigation Strategies

Steric Hindrance from Methoxy Groups

Tetrazole Ring Stability

-

The tetrazole moiety is prone to decomposition under acidic or high-temperature conditions.

-

Solution : Conduct cycloaddition reactions at controlled temperatures (<100°C) and neutralize reaction mixtures before workup.

Scalability and Industrial Relevance

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. The presence of the tetrazole moiety in N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide allows it to mimic carboxylate groups, enhancing its interaction with microbial enzymes or receptors. Studies have shown that similar compounds demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of this compound are under investigation, with preliminary studies suggesting that it may inhibit the growth of various cancer cell lines. The unique structural arrangement allows for interactions with key biological pathways involved in cancer proliferation. For instance, compounds with similar tetrazole structures have been reported to affect cancer cell viability significantly .

Antitubercular Activity

Given the increasing resistance to conventional antitubercular drugs, novel compounds like this compound are being explored for their potential effectiveness against Mycobacterium tuberculosis. The mechanism of action may involve inhibition of vital mycobacterial enzymes, which is critical for the survival of the bacteria .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of similar benzamide derivatives, several compounds were tested against human colorectal carcinoma cell lines (HCT116). The findings indicated that certain derivatives exhibited IC50 values lower than standard treatments like 5-fluorouracil (5-FU), suggesting a promising avenue for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. The methoxy groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to related benzamides and acetamides with similar substituents:

Key Observations :

- Electron-donating substituents : The 2,5-dimethoxyphenyl group in the target compound and its benzofuran analog may enhance anti-inflammatory activity compared to hydroxyl-rich analogs like THHEB, which prioritize antioxidant effects .

- Bioisosteric replacement : The tetrazole group in the target compound likely improves metabolic stability over carboxylic acid-containing analogs, similar to its role in other pharmaceuticals .

- Backbone flexibility : Acetamide derivatives (e.g., ) may exhibit different conformational flexibility and binding kinetics compared to benzamides .

Physicochemical Properties

- Hydrogen-bonding capacity: The tetrazole ring offers two hydrogen-bond acceptors, which may enhance target binding compared to non-heterocyclic analogs.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure includes a tetrazole ring and methoxy groups, which enhance its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of drug development.

- Molecular Formula : C16H15N5O3

- Molecular Weight : 325.32 g/mol

- CAS Number : 851722-68-4

Structural Features

The compound features:

- A benzamide backbone , which is common in many pharmacologically active compounds.

- Methoxy groups at the 2 and 5 positions of the phenyl ring, which may influence its lipophilicity and receptor interactions.

- A tetrazole moiety , known for its ability to mimic carboxylate groups, facilitating binding to various biological targets.

The biological activity of this compound primarily involves:

- Interaction with Enzymes and Receptors : The tetrazole ring can mimic carboxylate groups, enhancing binding affinity to specific molecular targets, which modulates their activity and may lead to therapeutic effects.

- Calcium Channel Modulation : Preliminary studies suggest potential applications in conditions related to calcium channel modulation, indicating a role in cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

Comparative Analysis

A comparison with structurally similar compounds reveals insights into its unique biological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | Similar benzamide structure with different methoxy positioning | Potentially different biological activity due to structural variations |

| N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide | Contains a tetrazole ring but lacks additional methoxy groups | May exhibit distinct pharmacological properties compared to the target compound |

| N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide | Fluorine substitution instead of methoxy groups | Different electronic properties affecting reactivity and biological interactions |

In Vitro Studies

Research has indicated that compounds with similar structures can influence calcium-dependent processes in cells. For instance:

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves sequential functionalization of the benzamide and tetrazole moieties. A common approach includes:

- Amide bond formation : Reacting 2,5-dimethoxyaniline with a benzoyl chloride derivative bearing a tetrazole group under basic conditions (e.g., triethylamine in dichloromethane) .

- Tetrazole introduction : Cyclization of nitrile precursors with sodium azide or via [2+3] cycloaddition reactions .

- Purification : Preparative HPLC or column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. How is the purity of the compound assessed during synthesis?

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

- Analytical HPLC : Quantifies purity with reverse-phase columns (C18) and UV detection .

- Melting point analysis : Consistency with literature values indicates crystalline purity .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for this compound’s synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst use : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts improve cyclization efficiency for tetrazole formation .

- Temperature control : Reflux conditions (e.g., 80°C in ethanol) for amide coupling, but lower temperatures (0–25°C) prevent tetrazole decomposition .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound?

- Functional group variation : Synthesize analogs with modified methoxy or tetrazole substituents (e.g., replacing tetrazole with triazole) to assess bioactivity changes .

- Biological assays : Compare IC50 values in antimicrobial (e.g., MIC against E. coli) or anticancer (e.g., MTT assay) models to correlate structural features with activity .

- Computational docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock .

Q. What methodologies resolve contradictions in reported biological activities?

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .

- Metabolic stability testing : Assess hepatic microsome degradation to determine if observed in vitro activity translates to in vivo efficacy .

- Purity verification : Re-test compounds with conflicting results using HPLC-MS to exclude impurities as confounding factors .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to protein targets (e.g., kinases) over 100 ns trajectories to identify stable binding conformations .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with bioactivity .

- X-ray crystallography : Resolve 3D structures of compound-protein complexes (if crystallizable) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.